(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 |
InChI Key |
BOMGOVLIMBPPHJ-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 2-methylbenzyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Deprotection: The major product is the free amino acid.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyl group.
Scientific Research Applications
Structural Overview
The compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions. The presence of the methoxycarbonyl and amino groups enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research has indicated that fluorene derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications to the aryl moiety of fluorene compounds can enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans . The compound's structure allows for targeted modifications that can improve its bioactivity.
Anticancer Potential
Fluorene derivatives have been investigated for their anticancer properties. A notable study synthesized several fluorene-based compounds, which showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis . The ability to modify the side chains on the fluorene nucleus provides a pathway to develop more potent anticancer agents.
Case Study: Antimicrobial Efficacy
A recent study synthesized a series of O-aryl-carbamoyl-oxymino-fluorene derivatives and evaluated their antimicrobial activity against multiple pathogens. The results highlighted that specific substitutions on the fluorenyl moiety significantly affected the compounds' effectiveness against biofilm formations .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Candida albicans | 30 µg/mL |
Case Study: Anticancer Activity
In another investigation, several fluorene derivatives were tested for their cytotoxic effects on cancer cell lines. The study reported that specific modifications led to increased cytotoxicity compared to standard chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast Cancer) | 10 µM |
| Compound D | HeLa (Cervical Cancer) | 15 µM |
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylbenzyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a 4-methylbenzyl group.
Uniqueness
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of peptides it can help synthesize.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and implications in various therapeutic areas.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in organic synthesis and drug development. The presence of the 2-(2-methylbenzyl) moiety enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that compounds related to the fluorenyl structure exhibit antimicrobial properties. For instance, derivatives of 9-fluorenone have shown effectiveness against various microbial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds can significantly influence their inhibitory effects against planktonic and biofilm states of bacteria.
2. Antitubercular Activity
Research has highlighted the role of fluorenone derivatives as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . Inhibitors targeting InhA are crucial for developing new antitubercular agents, especially against multidrug-resistant strains. The synthesis of various fluorenone-based compounds has led to the identification of several promising candidates with potent activity against M. tuberculosis.
3. Cytotoxicity and Antiproliferative Effects
The compound's derivatives have been evaluated for cytotoxicity against cancer cell lines. Some studies report that modifications to the fluorenone structure enhance antiproliferative activity by acting as topoisomerase inhibitors . This mechanism is essential for disrupting cancer cell replication and growth.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The Fmoc group provides stability during reactions, while the aromatic components enhance binding affinity to biological targets.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
